7-Bromo-5-methoxybenzofuran
Overview
Description
7-Bromo-5-methoxybenzofuran is a chemical compound with the molecular formula C9H7BrO2 and a molecular weight of 227.05 g/mol . . The compound is characterized by a bromine atom at the 7th position and a methoxy group at the 5th position on the benzofuran ring.
Preparation Methods
The synthesis of 7-Bromo-5-methoxybenzofuran can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-1-(2,2-diethoxyethoxy)-4-methoxybenzene with polyphosphoric acid in toluene at 70°C for 1 hour under an inert atmosphere . This reaction yields this compound as the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
7-Bromo-5-methoxybenzofuran undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation Reactions: The methoxy group at the 5th position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or amines.
Common reagents used in these reactions include polyphosphoric acid, toluene, and various oxidizing or reducing agents . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Bromo-5-methoxybenzofuran has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Bromo-5-methoxybenzofuran involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, its anticancer activity may involve the inhibition of specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
7-Bromo-5-methoxybenzofuran can be compared with other similar compounds, such as:
7-Bromobenzofuran: Lacks the methoxy group at the 5th position, which may result in different biological activities and chemical properties.
5-Methoxybenzofuran: Lacks the bromine atom at the 7th position, which may also result in different biological activities and chemical properties.
The uniqueness of this compound lies in the presence of both the bromine atom and the methoxy group, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
7-bromo-5-methoxy-1-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c1-11-7-4-6-2-3-12-9(6)8(10)5-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGVJRCYYJKXJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CO2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622874 | |
Record name | 7-Bromo-5-methoxy-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90484-47-2 | |
Record name | 7-Bromo-5-methoxy-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70622874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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